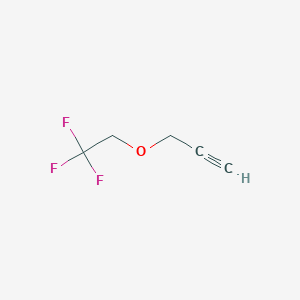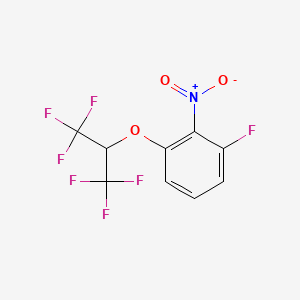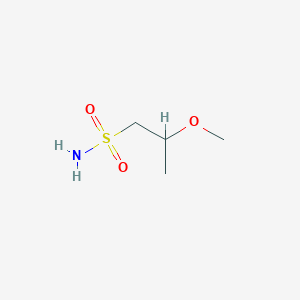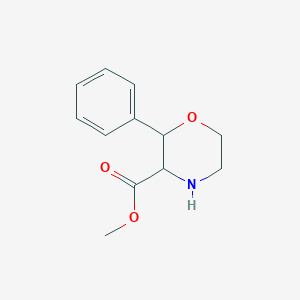
2-Phenyl-morpholine-3-carboxylic acid methyl ester
Vue d'ensemble
Description
“2-Phenyl-morpholine-3-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 50784-55-9 . It has a molecular weight of 221.26 . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-phenylmorpholine-3-carboxylate . The InChI code is 1S/C12H15NO3/c1-15-12(14)10-11(16-8-7-13-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 . The InChI Key is HZWHDMCEMDPHNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
As mentioned earlier, “2-Phenyl-morpholine-3-carboxylic acid methyl ester” is a white solid . It has a molecular weight of 221.26 .Applications De Recherche Scientifique
Enantiopure Synthesis
A study by (Sladojevich et al., 2007) outlines a practical synthetic route to enantiopure Fmoc-protected morpholine-3-carboxylic acid, a derivative of 2-Phenyl-morpholine-3-carboxylic acid methyl ester. This process involves several steps, including reductive amination and hydrogenation, and demonstrates compatibility with solid-phase peptide synthesis, indicating its potential application in peptidomimetic chemistry.
Antibacterial Activity
Research by (Narsimha et al., 2014) focused on designing and synthesizing new analogues of morpholine-3-carboxylic acid for antibacterial applications. They employed click chemistry techniques and found that some compounds exhibited significant antibacterial activity, suggesting a potential role in developing new antibacterial agents.
Reaction with Methoxycarbonylcarbene
A study by (Molchanov et al., 2001) explored the reactions of methoxycarbonylcarbene with oxazolidines, resulting in the insertion at the C—N bond of the oxazolidine ring to produce substituted esters of morpholine-3-carboxylic acid. This research contributes to our understanding of carbene chemistry and its applications.
Applications in Organic Synthesis
(Guzyr et al., 2013) discussed the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride, involving reactions with morpholinosulfur trifluoride. This study indicates potential applications in organic synthesis and materials science.
Antifungal Activity
The paper by (Criado et al., 1998) describes the synthesis of metal complexes with derivatives of morpholine-3-carboxylic acid and their antifungal activity. This research opens avenues in the field of bioinorganic chemistry and pharmaceuticals.
Prodrug Synthesis
(Rautio et al., 2000) conducted a study on the synthesis of various morpholinyl- esters for potential use as prodrugs. Their findings contribute to the field of medicinal chemistry, particularly in the development of new drug delivery systems.
Catalytic Reduction Systems
In a recent study, (Stoll et al., 2022) described a catalytic system for converting carboxylic acids into alcohols, involving N-methyl morpholine. This research has implications in organic synthesis and catalysis.
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-phenylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-11(16-8-7-13-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWHDMCEMDPHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(OCCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-morpholine-3-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)
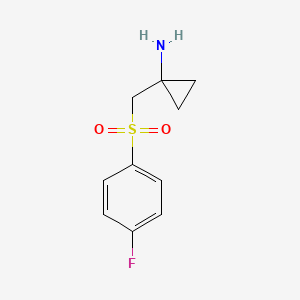
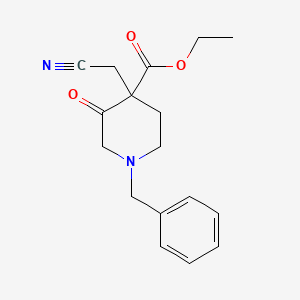
![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)
![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)

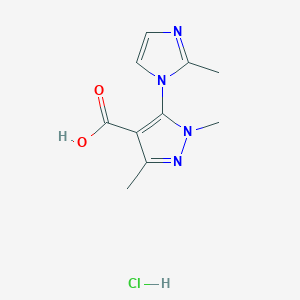


![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)
